2-氨基-3,4-二甲基吡啶

描述

“2-Amino-3,4-dimethylpyridine” is a type of aminopyridine . Aminopyridines are among the classes of heterocyclic compounds that have been extensively studied in the last few decades owing to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine .

Synthesis Analysis

Aminopyridines have been synthesized using various methods . The Chichibabin amination is one of the methods used for the synthesis of aminopyridines . This study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives .

Molecular Structure Analysis

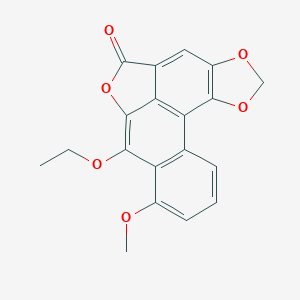

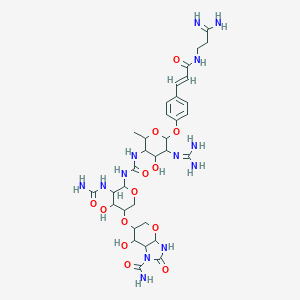

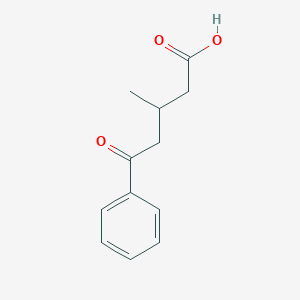

The molecular formula of “2-Amino-3,4-dimethylpyridine” is C7H10N2 . The InChI representation of the molecule is InChI=1S/C7H10N2/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3, (H2,8,9) . The Canonical SMILES representation is CC1=C(C(=NC=C1)N)C .

Chemical Reactions Analysis

Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity . Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .

Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3,4-dimethylpyridine” is 122.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Topological Polar Surface Area is 38.9 Ų . The molecule has a complexity of 92.9 .

科学研究应用

Chemical Properties and Storage

“3,4-Dimethylpyridin-2-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 122.17 and its IUPAC name is 3,4-dimethyl-2-pyridinamine . The compound should be stored in a refrigerator .

Safety Information

The compound is classified under GHS06 and GHS08 pictograms, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Use in Synthesis of Ionic Liquids

“3,4-Dimethylpyridin-2-amine” has been used in the synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids . These ionic liquids have been evaluated for their physical properties via molecular dynamics simulations .

Catalyst for Fischer Indole Synthesis

The DMAP-based ionic liquids, synthesized using “3,4-dimethylpyridin-2-amine”, have been used as efficient catalysts for the facile synthesis of indoles via Fischer indole synthesis . This method is environmentally friendly, requiring only minimum catalyst loading .

Catalyst for 1H-Tetrazole Synthesis

In addition to Fischer indole synthesis, the DMAP-based ionic liquids have also been used as catalysts for the synthesis of 1H-tetrazoles via click chemistry . This reaction was carried out under a solvent-free environment .

Thermal Stability Analysis

Thermal studies (TGA, DTG and DSC) of DMAP-ILs have been carried out to elicit their stability for temperature-dependent reactions .

作用机制

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets, leading to changes at the molecular level .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties could influence its bioavailability and distribution within the body.

安全和危害

“2-Amino-3,4-dimethylpyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

未来方向

Aminopyridines have been extensively studied in the last few decades due to their interesting biological activities . The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential . The significance of this study is on the various synthetic methods revealed, which may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

属性

IUPAC Name |

3,4-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHFAHVMZHRUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451562 | |

| Record name | 2-Amino-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4-dimethylpyridine | |

CAS RN |

823-39-2 | |

| Record name | 2-Amino-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

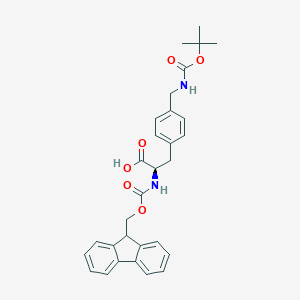

![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)